Neurotensin (1-11)
Übersicht
Beschreibung
Neurotensin is a tridecapeptide that exhibits antinociceptive, pro-inflammatory, and gastrointestinal motility modulating activities . It induces contractions in smooth muscle cells, playing a role in regulating digestive activity in vitro and in vivo .
Synthesis Analysis
Neurotensin is produced from pre-pro-neurotensin, which contains the NT1–13 and neuromedin N . It is released as a response to luminal fat contents and its physiological functions include increasing intestinal motility , increasing pancreatic and biliary secretions , and stimulating the growth of various tissues like the gut, pancreas, adrenal gland, and liver .
Molecular Structure Analysis
Neurotensin (NT) is a 13-amino acid regulatory peptide present in both the central nervous system (hypothalamus and pituitary) and the gastrointestinal tract (N cells of the jejunum and ileum) . NT acts through 3 main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) .
Chemical Reactions Analysis
The effects of NT are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases among others . NT’s role in cancer is believed to stem from modifications in the NT gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the NT promoter region .
Physical And Chemical Properties Analysis
Neurotensin is a 13 amino acid neuropeptide that is implicated in the regulation of luteinizing hormone and prolactin release and has significant interaction with the dopaminergic system . Its chemical formula is C78H121N21O20 and it has a molar mass of 1672.92 .
Wissenschaftliche Forschungsanwendungen
Neurotensin Receptors and Dopaminergic Systems
Neurotensin, a putative peptide neurotransmitter in the mammalian brain, is found in the central nervous system and gastrointestinal tract. It interacts significantly with dopaminergic systems. Palacios and Kuhar (1981) demonstrated a dense localization of neurotensin receptors in regions like the substantia nigra zona compacta of the rat midbrain, suggesting that neurotensin or related drugs could significantly influence dopaminergic function in the brain (Palacios & Kuhar, 1981).
Molecular and Pharmacological Properties
Vincent et al. (1999) reviewed neurotensin's molecular and pharmacological properties. Three subtypes of neurotensin receptors have been cloned, two belonging to G protein-coupled receptors and the third being a new type of neuropeptide receptor. This study provides insights into the relationship between neurotensin receptors and pharmacological effects of neurotensin (Vincent, Mazella, & Kitabgi, 1999).
Neurotensin in Physiological and Pathological Processes
Mustain et al. (2011) highlighted neurotensin's role in various central nervous system and gastrointestinal processes. It is involved in conditions ranging from schizophrenia to colorectal cancer. Their review emphasizes neurotensin's involvement in biological processes and its potential in drug development for various medical conditions (Mustain, Rychahou, & Evers, 2011).
Neurotensin and Dopamine Efflux
Leonetti et al. (2004) demonstrated that neurotensin mediates dopamine efflux in the nucleus accumbens of mice, which is significantly decreased in mice lacking neurotensin type 1 receptor. This finding sheds light on neurotensin's role in modulating accumbal dopamine release, relevant for understanding psychiatric disorders and physiological processes (Leonetti et al., 2004).
Neurotensin's Effects on CNS and Gastrointestinal Tract
Nemeroff, Luttinger, and Prange (1980) studied neurotensin's effects when administered into the central nervous system. They found that neurotensin produces hypothermia, analgesia, decreased locomotor activity, muscle relaxation, and interacts with brain dopamine systems. These findings suggest neurotensin's role in regulating various physiological and behavioral processes (Nemeroff, Luttinger, & Prange, 1980).
Structure of Neurotensin Receptors
White et al. (2012) presented the structure of the neurotensin receptor NTSR1 bound to a neurotensin agonist. This study offers insights into peptide agonist binding to G-protein-coupled receptors, potentially aiding in developing non-peptide ligands for neurological disorders, cancer, and obesity treatment (White et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The advent of stem cell-derived cerebral organoids has already advanced our understanding of disease mechanisms in neurological diseases . Antisense oligonucleotides (ASOs) are one of the most widely used approaches for targeting RNA and modifying gene expression, with significant advancements in clinical trials for epilepsy, neuromuscular disorders, and other neurological conditions .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKXAMPVUPEU-JXYYACCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N19O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224841 | |
Record name | Neurotensin (1-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74032-89-6 | |
Record name | Neurotensin (1-11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin (1-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.